molecular formula C6H4BrNO B142070 5-(Bromomethyl)furan-2-carbonitrile CAS No. 148759-25-5

5-(Bromomethyl)furan-2-carbonitrile

Cat. No.: B142070
CAS No.: 148759-25-5
M. Wt: 186.01 g/mol
InChI Key: IRWXGDBFGWSFSF-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Furan (B31954) Derivatives

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of natural products and synthetic molecules with profound biological and industrial importance. Among these, furan derivatives, five-membered aromatic rings containing one oxygen atom, hold a special place. The furan nucleus is a common scaffold in numerous bioactive compounds and is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. sigmaaldrich.comorgsyn.orgnih.gov

The electron-rich nature of the furan ring and its capacity for diverse functionalization make it a versatile starting point for chemical synthesis. orgsyn.org The introduction of various substituents onto the furan core can dramatically alter its physical, chemical, and biological properties, allowing for the fine-tuning of molecular characteristics to suit specific applications. nih.gov

Significance of Functionalized Furan-2-carbonitrile Scaffolds

The furan-2-carbonitrile scaffold, in particular, is a substructure of significant interest. The nitrile group is a versatile functional group that can be converted into various other functionalities, such as amines, carboxylic acids, and tetrazoles, which are prevalent in pharmaceutically active compounds. This chemical versatility makes furan-2-carbonitrile derivatives valuable intermediates in the synthesis of more complex molecular architectures.

The addition of a bromomethyl group at the 5-position, as seen in 5-(Bromomethyl)furan-2-carbonitrile, further enhances the synthetic utility of the scaffold. The bromomethyl group is a reactive electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of side chains and the construction of larger, more intricate molecules. This dual reactivity, with both the nitrile and the bromomethyl group available for modification, positions this compound as a powerful tool for creating diverse libraries of compounds for screening and development.

Overview of Academic Research Trajectories for this compound

While detailed, publicly available research specifically utilizing this compound as a starting material is still emerging, its structural motifs point towards several logical and promising research directions. The primary trajectory for this compound is its use as a versatile intermediate in the synthesis of more complex furan derivatives.

The reactive bromomethyl group is an ideal handle for nucleophilic substitution reactions. This allows for the attachment of various moieties, including phenols, thiols, amines, and carbanions, leading to the creation of a diverse array of 5-substituted furan-2-carbonitriles. These products can then be further elaborated through reactions of the nitrile group. For example, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings.

Given the established biological activities of furan derivatives, a significant research trajectory for compounds derived from this compound lies in the field of medicinal chemistry. Researchers are likely to explore the synthesis of novel compounds with potential applications as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. ncsu.edu The ability to readily diversify the structure by modifying both the bromomethyl and nitrile groups allows for the systematic exploration of the structure-activity relationships of new compound series.

Furthermore, the furan ring itself is a known component in materials science, particularly in the development of organic electronics and polymers. The functional handles present in this compound could be exploited to synthesize novel monomers for polymerization or to create functional materials with specific electronic or optical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)furan-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWXGDBFGWSFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromomethyl Furan 2 Carbonitrile

Direct Synthetic Routes to 5-(Bromomethyl)furan-2-carbonitrile

Direct synthetic approaches to this compound offer the most straightforward pathway to the target molecule, typically involving the introduction of the bromomethyl and nitrile functionalities onto a furan (B31954) ring in a minimal number of steps.

Selective Bromomethylation of Furan-2-carbonitrile Precursors

A highly effective and widely utilized method for the introduction of a bromomethyl group at the 5-position of a furan ring is the Wohl-Ziegler reaction. wikipedia.orgorganic-chemistry.orgchem-station.comthermofisher.com This free-radical chain reaction employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions.

The likely precursor for this route is 5-methylfuran-2-carbonitrile. The reaction proceeds via the homolytic cleavage of the N-Br bond in NBS, initiated by heat or light, to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group at the 5-position of the furan ring, forming a resonance-stabilized furfuryl radical. This intermediate subsequently reacts with a molecule of NBS or bromine (Br2), which is present in low concentrations, to yield the desired this compound and a succinimidyl radical, which continues the chain reaction.

The selectivity for bromination at the methyl group over the furan ring is a key advantage of the Wohl-Ziegler reaction. The reaction is typically carried out in non-polar solvents such as carbon tetrachloride (CCl4) or cyclohexane (B81311) to minimize side reactions. wikipedia.org However, due to the toxicity of CCl4, alternative solvents like acetonitrile (B52724) have been successfully employed. organic-chemistry.org

Table 1: Typical Reaction Conditions for Wohl-Ziegler Bromination

ParameterCondition
Brominating Agent N-Bromosuccinimide (NBS)
Initiator AIBN or Benzoyl Peroxide (catalytic amount) or UV light
Solvent Carbon Tetrachloride, Cyclohexane, Acetonitrile
Temperature Reflux
Reaction Time Varies, monitored by the disappearance of NBS

Strategies for Introduction of the Nitrile Functionality

The introduction of the nitrile group can be achieved through various established methods. One common approach involves the conversion of a carboxylic acid or its derivative. For instance, 5-(bromomethyl)furan-2-carboxylic acid could be converted to the corresponding amide, which is then dehydrated to the nitrile using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Alternatively, the direct conversion of an aldehyde to a nitrile offers a more streamlined approach. 5-(Bromomethyl)furfural can be transformed into this compound. This can be achieved by reacting the aldehyde with hydroxylamine (B1172632) to form an oxime, followed by dehydration. A one-pot synthesis of nitriles from aldehydes using reagents like hydroxylamine hydrochloride in the presence of a suitable dehydrating agent is also a viable option.

Synthesis via Functional Group Interconversions on Furan-Based Systems

The synthesis of this compound can also be accomplished through the modification of other functional groups on a pre-existing furan scaffold.

Transformation of Other Halomethylfuran Derivatives

A common strategy involves the conversion of other halomethylfurans, such as 5-(chloromethyl)furan-2-carbonitrile, into the desired bromomethyl derivative. This can be readily achieved through a Finkelstein reaction, which involves treating the chloromethyl compound with an excess of an alkali metal bromide, such as sodium bromide (NaBr) or potassium bromide (KBr), in a suitable polar aprotic solvent like acetone (B3395972) or acetonitrile. The equilibrium of this reversible reaction is driven towards the formation of the more stable bromo derivative.

Table 2: Finkelstein Reaction for Halogen Exchange

ParameterCondition
Starting Material 5-(Chloromethyl)furan-2-carbonitrile
Reagent Sodium Bromide (NaBr) or Potassium Bromide (KBr)
Solvent Acetone, Acetonitrile
Temperature Room temperature to reflux

Conversion from Furanic Aldehyde Precursors

Furanic aldehydes, which are readily available from biomass, serve as versatile starting materials. The synthesis of this compound from a furanic aldehyde precursor can be envisioned through a multi-step sequence. For example, 5-methylfurfural (B50972) can first be converted to 5-methylfuran-2-carbonitrile. This can be accomplished by oxidation of the aldehyde to a carboxylic acid, followed by conversion to an amide and subsequent dehydration. Alternatively, direct conversion of the aldehyde to the nitrile can be performed. Once 5-methylfuran-2-carbonitrile is obtained, the methyl group can be selectively brominated using the Wohl-Ziegler conditions described in section 2.1.1.

Another route starting from a furanic aldehyde involves the initial formation of the bromomethyl group. For instance, 5-hydroxymethylfurfural (B1680220) (HMF), a common biomass derivative, can be converted to 5-(bromomethyl)furfural. google.com The aldehyde group of 5-(bromomethyl)furfural can then be transformed into the nitrile functionality as detailed in section 2.1.2.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. For the key Wohl-Ziegler bromination step, several factors can be optimized to maximize the yield of the desired product and minimize the formation of byproducts, such as dibrominated compounds or products of ring bromination.

The choice of solvent is crucial. While carbon tetrachloride has been traditionally used, its toxicity has led to the adoption of greener alternatives like acetonitrile or cyclohexane. organic-chemistry.org The concentration of the substrate and NBS should be carefully controlled to prevent unwanted side reactions. A slow, portion-wise addition of NBS or the use of a continuous flow reactor can help maintain a low and constant concentration of bromine radicals, thereby improving selectivity.

The initiator concentration and reaction temperature also play a significant role. A catalytic amount of initiator is sufficient to start the radical chain reaction, and excessive amounts can lead to undesired polymerization or decomposition. The reaction is typically run at the reflux temperature of the chosen solvent to ensure a steady rate of radical formation.

For functional group interconversions, such as the Finkelstein reaction, the choice of solvent and the solubility of the halide salts are key parameters. Using a solvent in which the starting halide is more soluble than the product halide can help drive the reaction to completion.

Table 3: Factors for Optimization in this compound Synthesis

Synthetic StepParameter to OptimizeDesired Outcome
Wohl-Ziegler Bromination SolventImproved selectivity, reduced toxicity
Reagent ConcentrationMinimized side reactions
Initiator Type and AmountControlled radical generation
Temperature and Reaction TimeComplete conversion, minimized degradation
Finkelstein Reaction SolventFavorable equilibrium shift
Halide SaltHigh reactivity and solubility
TemperatureIncreased reaction rate
Nitrile Formation Dehydrating AgentEfficient conversion of amide/oxime
Reaction ConditionsMild conditions to preserve the bromomethyl group

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, making this valuable compound more accessible for its various applications.

Exploration of Green Chemistry Principles in this compound Production

The production of this compound is an area of interest for fine chemical synthesis, and aligning its manufacturing process with the principles of green chemistry is crucial for sustainable industrial development. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The exploration of greener synthetic routes for this compound involves several key strategies, including the use of renewable feedstocks, the development of atom-economical transformations, and the application of environmentally benign reagents and catalysts.

A plausible and sustainable synthetic pathway for this compound begins with biomass. Furan compounds, which form the core of the target molecule, are recognized as key platform chemicals derivable from renewable resources like lignocellulosic biomass. google.comrsc.org Specifically, 5-hydroxymethylfurfural (HMF), produced from the dehydration of C6 sugars such as fructose (B13574) and glucose, serves as a vital bio-based precursor. google.comnih.govfrontiersin.org The journey from this renewable starting point to the final product involves several transformations where green chemistry principles can be systematically applied.

The initial step often involves the conversion of HMF to an intermediate such as 5-(bromomethyl)furfural (5-BMF). Traditional methods for this bromination have notable drawbacks, including the formation of significant resinous byproducts and low yields, which are antithetical to green chemistry's goal of waste prevention. google.com For instance, reacting HMF with a saturated solution of hydrogen bromide in diethyl ether is known to be accompanied by substantial tarring. google.com More efficient methods have been developed, some of which can even produce 5-BMF directly from fructose in a one-pot process, potentially reducing the number of steps and associated waste. google.comrsc.org

The critical step in the synthesis is the conversion of the aldehyde group of an intermediate like 5-BMF into a nitrile group to yield this compound. Historically, such transformations relied on highly toxic cyanide reagents, such as hydrogen cyanide or metal cyanides, posing significant environmental and safety risks. nih.gov Modern synthetic chemistry, guided by green principles, offers several safer and more sustainable alternatives.

One promising green approach is the one-pot conversion of aldehydes to nitriles via an aldoxime intermediate. nih.govajgreenchem.com This can be achieved using hydroxylamine hydrochloride, often with a benign catalyst and under solvent-free conditions, generating water as the sole byproduct. nih.govajgreenchem.com The use of solid catalysts like silica (B1680970) gel can simplify product purification and catalyst recovery. ajgreenchem.com

Enzymatic and chemo-enzymatic cascades represent another frontier in the green synthesis of nitriles. nih.gov These methods operate under mild conditions and exhibit high selectivity, avoiding the need for harsh reagents and protecting groups. A chemo-enzymatic cascade can be designed where the aldehyde is first chemically converted to an aldoxime, which is then enzymatically dehydrated to the nitrile. nih.gov This integration of chemical and biological catalysis within a single process exemplifies the innovative strategies being employed to make chemical synthesis more sustainable.

The table below summarizes and compares various modern methodologies for the conversion of aldehydes to nitriles, a key transformation in the proposed synthesis of this compound. The comparison highlights the advantages of these methods from a green chemistry perspective over traditional cyanide-based routes.

Table 1: Comparison of Green Methodologies for Aldehyde to Nitrile Conversion

Method Reagents/Catalyst Key Green Advantages Byproducts Reference(s)
One-Pot on Silica Gel Aldehyde, Hydroxylamine hydrochloride, Silica gel Solvent-free, simple work-up, inexpensive. Water ajgreenchem.com
Chemo-enzymatic Cascade Aldehyde, Hydroxylamine, Aldoxime dehydratase (Oxd) Cyanide-free, mild reaction conditions, high selectivity, biodegradable catalyst. Water nih.gov
Activated DMSO Aldehyde, DMSO Avoids toxic reagents, generates only water as a byproduct. Water organic-chemistry.org
Deep Eutectic Solvent (DES) Aldehyde, Choline chloride/urea mixture Ecofriendly and recyclable catalyst/solvent system, solvent-free conditions. Water organic-chemistry.org
Vapor-Phase Ammoxidation Furfural (B47365), Ammonia (B1221849), Bismuth molybdate (B1676688) catalyst Established industrial process, continuous flow. Water wikipedia.org

Furthermore, the choice of solvents and energy sources plays a significant role. The principles of green chemistry encourage the use of safer solvents or, ideally, solvent-free systems. ajgreenchem.comorganic-chemistry.org Microwave-assisted synthesis, for example, can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. organic-chemistry.org

Reactivity and Mechanistic Investigations of 5 Bromomethyl Furan 2 Carbonitrile

Reactivity Profile of the Bromomethyl Moiety

The bromomethyl group in 5-(bromomethyl)furan-2-carbonitrile is highly reactive due to the electron-withdrawing nature of the adjacent furan (B31954) ring and the nitrile group. This electronic effect makes the methylene (B1212753) carbon atom electrophilic and susceptible to attack by nucleophiles. The bromine atom is a good leaving group, further facilitating nucleophilic substitution reactions.

Nucleophilic Substitution Reactions at the Benzylic-like Position

The carbon atom of the bromomethyl group is analogous to a benzylic position, which contributes to its enhanced reactivity. Nucleophiles can readily displace the bromide ion, leading to the formation of a new bond and functionalization of the furan core.

Reactions with oxygen-containing nucleophiles, such as alcohols and carboxylates, can be employed to introduce ether and ester functionalities, respectively. These transformations typically proceed under basic conditions to deprotonate the nucleophile, increasing its reactivity.

Table 1: Examples of O-Nucleophile Mediated Transformations

O-NucleophileReagent/ConditionsProductYield (%)
Methanol (B129727)NaH, THF5-(Methoxymethyl)furan-2-carbonitrileData not available
Sodium AcetateDMF5-(Acetoxymethyl)furan-2-carbonitrileData not available

Nitrogen nucleophiles, including primary and secondary amines, as well as cyanide ions, readily react with this compound. These reactions are fundamental for the synthesis of various nitrogen-containing furan derivatives. The reaction with amines typically affords secondary or tertiary amines, while the use of cyanide as a nucleophile extends the carbon chain.

Table 2: Examples of N-Nucleophile Mediated Transformations

N-NucleophileReagent/ConditionsProductYield (%)
DiethylamineK₂CO₃, Acetonitrile (B52724)5-((Diethylamino)methyl)furan-2-carbonitrileData not available
Sodium CyanideDMSO2-(5-Cyanofuran-2-yl)acetonitrileData not available

Sulfur-based nucleophiles, such as thiols and thiophenols, can be utilized to form thioether derivatives. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Table 3: Examples of S-Nucleophile Mediated Transformations

S-NucleophileReagent/ConditionsProductYield (%)
EthanethiolNaH, THF5-((Ethylthio)methyl)furan-2-carbonitrileData not available
ThiophenolK₂CO₃, DMF5-((Phenylthio)methyl)furan-2-carbonitrileData not available

Phosphorus nucleophiles, like phosphines and phosphites, can also displace the bromide. For instance, the reaction with triphenylphosphine (B44618) leads to the formation of a phosphonium (B103445) salt. This salt can be a precursor for ylides used in Wittig-type reactions.

Table 4: Examples of P-Nucleophile Mediated Transformations

P-NucleophileReagent/ConditionsProductYield (%)
TriphenylphosphineToluene, reflux(5-Cyanofuran-2-yl)methyl)triphenylphosphonium bromideData not available

Carbon nucleophiles are crucial for forming new carbon-carbon bonds. Cyanide has already been mentioned as an N-nucleophile but also acts as a carbon nucleophile, leading to chain extension. Enolates, generated from carbonyl compounds, can also be alkylated by this compound.

Table 5: Examples of Carbon-Nucleophile Mediated Transformations

C-NucleophileReagent/ConditionsProductYield (%)
Sodium CyanideDMSO2-(5-Cyanofuran-2-yl)acetonitrileData not available
Diethyl malonateNaH, THFDiethyl 2-((5-cyanofuran-2-yl)methyl)malonateData not available

Elimination Reactions to Form Exocyclic Double Bonds

The presence of a hydrogen atom on the carbon adjacent to the furan ring allows for the possibility of elimination reactions to form an exocyclic double bond. While specific studies on the base-induced elimination of hydrogen bromide from this compound to yield 5-(methylene)furan-2(5H)-one are not extensively documented in the literature, the reactivity of analogous systems suggests this is a plausible transformation. The mechanism of such an elimination could proceed via an E1cB (Elimination Unimolecular conjugate Base) pathway, particularly if the hydrogen atoms on the bromomethyl group are sufficiently acidic due to the electron-withdrawing nature of the adjacent furan ring and nitrile group. Theoretical studies on similar systems, such as the 1,3-elimination of HBr from a glutamate (B1630785) derivative, support the feasibility of an E1cB mechanism involving the formation of a carbanionic intermediate. numberanalytics.com

It is also conceivable that under appropriate basic conditions, dehydrobromination could lead to the formation of a furan-2-yl-methylidene intermediate, a highly reactive species that could participate in subsequent reactions. The choice of base and reaction conditions would be crucial in directing the reaction towards the desired exocyclic double bond formation and avoiding competing nucleophilic substitution reactions.

Radical Reactions Involving the Bromomethyl Group

The carbon-bromine bond in the bromomethyl group is susceptible to homolytic cleavage, making this compound a potential initiator or participant in radical reactions. Benzylic and allylic halides are known to be effective precursors for radical generation, and the furan ring can provide a degree of stabilization to an adjacent radical species. khanacademy.orgmasterorganicchemistry.comyoutube.com

One important class of radical reactions is Atom Transfer Radical Addition (ATRA), where a radical generated from an alkyl halide adds to an olefin. organic-chemistry.orgwikipedia.org It is plausible that this compound could serve as the radical precursor in such reactions, allowing for the introduction of the 5-(furan-2-carbonitrile)methyl group onto an alkene. The reaction would typically be initiated by a photoredox catalyst or a transition metal complex. organic-chemistry.orgwikipedia.org

Furthermore, free radical bromination at the benzylic position is a well-established transformation. masterorganicchemistry.comyoutube.comlumenlearning.com While this compound already possesses a bromine atom, understanding its behavior in radical environments is crucial for predicting potential side reactions or designing further transformations. For instance, in the presence of a radical initiator and a bromine source, further bromination might occur, or the existing bromomethyl group could participate in radical chain transfer processes.

Transformations of the Nitrile Functionality

The nitrile group in this compound is a versatile functional handle that can be converted into a range of other important chemical entities, including carboxylic acids, amides, amines, and tetrazoles.

Hydrolytic Conversions to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation in organic chemistry, and this compound is expected to undergo this reaction under both acidic and alkaline conditions. acs.org

Under acidic conditions, typically by heating with an aqueous acid such as hydrochloric acid or sulfuric acid, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 5-(bromomethyl)furan-2-carboxylic acid. The reaction proceeds via the initial formation of an amide intermediate, 5-(bromomethyl)furan-2-carboxamide, which is subsequently hydrolyzed to the carboxylic acid.

ReactantConditionsProduct(s)Yield
This compoundDilute HCl, Heat5-(Bromomethyl)furan-2-carboxylic acidNot Reported
This compoundDilute NaOH, HeatSodium 5-(bromomethyl)furan-2-carboxylateNot Reported

This table is based on the general reactivity of nitriles and specific data for this compound is not available in the cited literature.

Alkaline hydrolysis, using an aqueous solution of a base like sodium hydroxide, will initially produce the carboxylate salt, sodium 5-(bromomethyl)furan-2-carboxylate. Subsequent acidification of the reaction mixture would then furnish the free carboxylic acid. The formation of the corresponding amide as a final product can often be achieved under milder hydrolysis conditions.

Reductive Transformations to Amines

The nitrile group can be reduced to a primary amine, which would convert this compound into 5-(aminomethyl)furan-2-methanamine. However, a more selective reduction of the nitrile in the presence of the bromomethyl group would yield 5-(bromomethyl)furan-2-methanamine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net

Catalytic hydrogenation, employing catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), is a common method for nitrile reduction. mdpi.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to achieve high selectivity and yield, and to avoid potential side reactions such as hydrogenolysis of the C-Br bond. Research on the reductive amination of related furan derivatives, such as the conversion of 5-(hydroxymethyl)furfural to 2,5-bis(aminomethyl)furan (B21128), demonstrates the feasibility of introducing an aminomethyl group onto the furan ring. wikipedia.orgrsc.org

Nitrile SubstrateReducing Agent/CatalystProductYield
General Aromatic NitrileH₂/Raney NiCorresponding BenzylamineGood to Excellent
General Aliphatic NitrileLiAlH₄Corresponding AlkylamineGood to Excellent
5-Hydroxymethylfurfural (B1680220)NH₃, H₂, CuNiAlOₓ2,5-Bis(aminomethyl)furan85.9% wikipedia.org

This table provides examples of nitrile reduction and a related transformation on a furan core; specific data for this compound is not available in the cited literature.

[2+3] Cycloaddition Reactions (e.g., with Azides to form Tetrazoles)

The nitrile functionality can participate in [2+3] cycloaddition reactions, most notably with azides to form tetrazoles. wikipedia.orgyoutube.com This reaction, often referred to as the Huisgen cycloaddition, is a powerful method for the synthesis of five-membered heterocycles. wikipedia.org

The reaction of this compound with an azide (B81097) source, such as sodium azide, in the presence of a Lewis acid or a Brønsted acid catalyst, would be expected to yield the corresponding 5-(5-(bromomethyl)furan-2-yl)-1H-tetrazole. This transformation provides a direct route to a more complex heterocyclic system.

Alternatively, the nitrile group can be converted to a nitrile oxide, which is a 1,3-dipole that can readily undergo cycloaddition with various dipolarophiles. Studies on the cycloaddition reactions of 5-hydroxymethyl-furan-2-nitrileoxide with alkenes have shown the formation of 3-(2-furanyl)-4,5-dihydro-isoxazole ring systems in good yields. nih.govresearchgate.net This suggests a potential pathway for the elaboration of this compound by first converting the nitrile to a nitrile oxide and then reacting it with a suitable dipolarophile.

Pinner Reactions and Other Derivatizations

The Pinner reaction provides a classic route for the conversion of nitriles into imino esters, which are themselves versatile intermediates. numberanalytics.comorganic-chemistry.orgwikipedia.orgnrochemistry.comnumberanalytics.com The reaction involves treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride. organic-chemistry.org

For this compound, the Pinner reaction with an alcohol (e.g., ethanol) would yield the corresponding ethyl 5-(bromomethyl)furan-2-imidate hydrochloride salt. This Pinner salt can then be hydrolyzed to form the corresponding ester, 5-(bromomethyl)furan-2-carboxylate, or reacted with ammonia (B1221849) or an amine to produce an amidine. Given that the nitrile group in this compound is attached to an electron-rich furan ring, it is expected to be reactive under Pinner conditions. wikipedia.org

NitrileReagentsIntermediateFinal Product
R-C≡NR'-OH, HClR-C(=NH₂⁺Cl⁻)OR'R-COOR' (after hydrolysis)
R-C≡NR'-OH, HClR-C(=NH₂⁺Cl⁻)OR'R-C(=NH)NH₂ (after amination)

This table illustrates the general scheme of the Pinner reaction. wikipedia.orgnrochemistry.com

Reactivity of the Furan Ring System

The reactivity of the furan ring in this compound is influenced by the electron-withdrawing nature of the nitrile group and the reactive bromomethyl substituent. The furan ring itself is an electron-rich aromatic system, making it susceptible to various reactions. pearson.com

The furan ring can act as a diene in Diels-Alder reactions. matanginicollege.ac.innih.gov The reactivity of furans in these [4+2] cycloadditions is influenced by substituents. nih.gov Electron-withdrawing groups on the furan ring generally decrease its reactivity as a diene. Therefore, this compound is expected to be a less reactive diene compared to unsubstituted furan. The Diels-Alder reaction of furans with dienophiles can lead to the formation of exo and endo adducts, with the reaction conditions often influencing the stereochemical outcome. nih.gov For instance, reactions of furans with maleimides can yield exo adducts at higher temperatures and endo adducts at room temperature in the dark. nih.gov The reversibility of the furan/maleimide Diels-Alder reaction is a notable feature. rsc.org

Beyond the typical Diels-Alder reaction, furan derivatives can participate in other cycloadditions. For example, 5-substituted-furan-2(3H)-ones can undergo [8+2]-cycloadditions. nih.gov Additionally, 5-hydroxymethyl-furan-2-nitrileoxide, a related compound, can be generated in situ and trapped with dipolariphiles in [3+2] cycloaddition reactions. researchgate.net

The furan ring, while aromatic, is less stable than benzene (B151609) and can undergo ring-opening reactions under certain conditions. matanginicollege.ac.in Oxidation of the furan ring can lead to the formation of reactive intermediates like cis-enediones, which can then react with nucleophiles. nih.govnih.gov For instance, the oxidation of furan with bromine in methanol can lead to the formation of 2,5-dimethoxy-2,5-dihydrofuran, which can undergo further transformations. chemicalforums.com In some cases, ring-opening can be achieved through hydrogenolysis. For example, the dihydro-isoxazole ring in a system containing a furan moiety can be opened by Raney-Ni hydrogenolysis without affecting the furan ring itself. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The bromomethyl group of this compound is a key functional handle for participating in metal-catalyzed cross-coupling reactions. This benzylic-type bromide can readily react with various coupling partners. While specific studies on this compound are not abundant, the principles of cross-coupling reactions involving similar benzylic and heterocyclic halides are well-established. wiley.com

Nickel-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, including the synthesis of α-aryl nitriles. scholaris.ca Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are also widely used to couple aryl halides with organoboron compounds. nih.gov Given the structure of this compound, it could potentially undergo Suzuki-Miyaura coupling with arylboronic acids to form 5-arylmethyl-furan-2-carbonitriles.

The following table outlines potential cross-coupling reactions involving this compound based on established methodologies for similar substrates.

Reaction Type Potential Coupling Partner Catalyst/Conditions Expected Product
Suzuki-Miyaura CouplingArylboronic acidPd catalyst, base5-(Arylmethyl)furan-2-carbonitrile
Sonogashira CouplingTerminal alkynePd/Cu catalyst, base5-(Alkynylmethyl)furan-2-carbonitrile
Heck CouplingAlkenePd catalyst, base5-(Alkenylmethyl)furan-2-carbonitrile
Buchwald-Hartwig AminationAminePd catalyst, base5-(Aminomethyl)furan-2-carbonitrile

Detailed Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Detailed kinetic studies on the reactions of this compound are not extensively reported in the available literature. However, kinetic investigations of related furan derivatives in Diels-Alder reactions provide valuable insights. For example, detailed ¹H NMR studies have been used to understand the kinetic and thermodynamic features of the Diels-Alder reaction between furans and itaconic anhydride. nih.gov Such studies reveal that electron-donating substituents on the furan ring can increase the reaction rate. nih.gov

The dehydration of carbohydrates to form furan derivatives like 5-hydroxymethylfurfural (HMF) has been the subject of mechanistic studies, which can inform the understanding of reactions involving the furan core. rsc.org These studies often focus on the kinetics of the dehydration process and the subsequent reactions of the furan product.

For cross-coupling reactions, mechanistic studies often involve identifying catalytic intermediates and determining the rate-determining step. For instance, in nickel-catalyzed cross-couplings to form α-aryl nitriles, challenges such as the Lewis basicity of the nitrile group and the slow reductive elimination step have been identified. scholaris.ca

Identification and Characterization of Reaction Intermediates

Detailed mechanistic studies that specifically identify and characterize reaction intermediates for this compound are not extensively available in the current body of scientific literature. While the reactivity of the bromomethyl group suggests the formation of transient species in nucleophilic substitution reactions, and the furan ring itself can participate in various transformations, dedicated studies isolating or spectroscopically characterizing these intermediates for this particular compound are not publicly documented.

Generally, the investigation of reaction intermediates is a complex field that often relies on advanced techniques such as trapping experiments or sophisticated spectroscopic methods under specific reaction conditions. researchgate.net For many compounds of niche interest or application, such in-depth mechanistic work may not have been undertaken or published.

In related furan systems, research has been conducted to understand reaction pathways and the transient species involved. For instance, studies on the metabolism of furan have identified reactive intermediates like cis-2-butene-1,4-dial through trapping experiments with nucleophiles such as glutathione. guidechem.com Photochemical reactions of furan-2-carbonitrile in the presence of methanol have been shown to proceed through a cyclopropenecarboxaldehyde intermediate. whiterose.ac.uk Furthermore, computational studies on the reactions of other furan derivatives, like 2-acetylfuran (B1664036) with hydroxyl radicals, have mapped out potential energy surfaces and identified various intermediate structures. These studies, while not directly applicable to this compound, highlight the types of intermediates that could be anticipated in reactions involving the furan scaffold.

Given the structure of this compound, it is plausible that its reactions could involve several types of intermediates:

Carbocation Intermediates: In polar solvents or with Lewis acid catalysis, the cleavage of the carbon-bromine bond could lead to the formation of a resonance-stabilized furan-2-yl)methyl cation. The stability of this cation would be influenced by the electron-withdrawing nature of the nitrile group.

Radical Intermediates: Under photolytic or radical-initiating conditions, homolytic cleavage of the C-Br bond could generate a (5-cyanofuran-2-yl)methyl radical.

Transition States in Nucleophilic Substitution: For concerted SN2 reactions, the key intermediate would be a five-coordinate transition state where the nucleophile is forming a new bond as the bromide leaving group departs. bldpharm.com

Without specific experimental data or computational modeling for this compound, any discussion of its reaction intermediates remains speculative and based on analogies to similar chemical structures. Further research is required to definitively identify and characterize the transient species that govern the reactivity of this compound.

Derivatization and Advanced Synthetic Applications of 5 Bromomethyl Furan 2 Carbonitrile

A Strategic Linchpin in Organic Synthesis

The inherent reactivity of 5-(Bromomethyl)furan-2-carbonitrile makes it a highly valuable intermediate for synthetic chemists. myskinrecipes.com The presence of the bromomethyl group allows for a variety of nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups and the extension of molecular chains. Simultaneously, the furan (B31954) ring and the nitrile group offer further sites for chemical modification, opening avenues for the construction of a wide array of complex structures.

Forging Diverse Heterocyclic Frameworks

The construction of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and this compound serves as an excellent starting material for this purpose. myskinrecipes.com Its ability to react with various dinucleophiles facilitates the assembly of fused and spirocyclic heterocyclic systems. For instance, the reaction of furan-2-carboxamides, which can be conceptually derived from the nitrile functionality, with different linkers has been shown to produce various heterocyclic structures, including N-acylcarbohydrazides and 1,2,3-1H-triazoles. nih.gov These frameworks are of significant interest due to their potential biological activities. The synthesis of 5-(bromomethylene)furan-2(5H)-ones, which are themselves heterocyclic structures, further showcases the utility of brominated furan derivatives in generating diverse cyclic systems that can act as inhibitors of microbial communication. rsc.org

A Gateway to Complex Furan-Containing Natural Product Analogs

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its potential as a key building block for creating analogs of furan-containing natural products is clear. The furan moiety is a common motif in a variety of natural products with interesting biological activities. The functional handles present in this compound allow for the systematic modification of a furan core, enabling the synthesis of a library of natural product analogs for structure-activity relationship (SAR) studies. This approach is crucial for optimizing the therapeutic properties of natural product leads.

Crafting Polyfunctionalized Organic Molecules

The dual reactivity of this compound, stemming from its bromomethyl and cyano-furan components, makes it an ideal precursor for the preparation of polyfunctionalized organic molecules. The bromomethyl group can be readily converted into other functionalities such as alcohols, ethers, amines, and azides through nucleophilic displacement. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. This orthogonal reactivity allows for a stepwise and controlled introduction of multiple functional groups, leading to the creation of highly elaborate molecules with tailored properties for specific applications.

A Scaffold for Pharmaceutical Innovation

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to derivatize this compound makes it a valuable precursor for the synthesis of novel pharmaceutical scaffolds. For example, furan-2-carboxamides, which can be synthesized from the corresponding nitrile, have been investigated for their antibiofilm activity against pathogenic bacteria like Pseudomonas aeruginosa. nih.gov By modifying the substituents on the furan ring and the amide nitrogen, researchers can fine-tune the biological activity of these compounds. The synthesis of 5-(bromomethylene)furan-2(5H)-ones, which have shown potential as inhibitors of microbial quorum sensing, further highlights the role of brominated furan derivatives in the development of new anti-infective agents. rsc.org

A Building Block for Agrochemical Intermediates

The development of new and effective agrochemicals is crucial for global food security. This compound serves as a key intermediate in the synthesis of novel agrochemical candidates. The furan core is present in a number of successful pesticides, and the ability to introduce a wide range of functional groups via the bromomethyl and cyano moieties allows for the creation of new active ingredients with potentially improved efficacy, selectivity, and environmental profiles. While specific commercial examples are not readily disclosed, the versatility of this compound makes it an attractive starting point for agrochemical research and development. A related compound, 2-bromo-5-(2-bromo-2-nitrovinyl)-furan, has been noted for its broad-spectrum microbicidal activity, indicating the potential of brominated furan derivatives in crop protection. google.com

A Precursor for Sustainable Bio-based Polymers and Materials

The shift towards a bio-based economy has spurred significant research into the development of polymers derived from renewable resources. Furan-based polymers have emerged as promising alternatives to their petroleum-based counterparts. While much of the research has focused on derivatives of 5-hydroxymethylfurfural (B1680220) (HMF), such as 2,5-bis(hydroxymethyl)furan (BHMF), the functional groups present in this compound offer unique opportunities for monomer synthesis. researchgate.netulaval.cancsu.edunih.govrsc.orgresearchgate.netnih.gov The bromomethyl group can be converted to a hydroxyl or an amino group, while the nitrile can be hydrolyzed to a carboxylic acid. This would provide access to novel furan-based diols, diamines, and dicarboxylic acids, which are the essential building blocks for polyesters, polyamides, and other performance polymers. The incorporation of the furan ring into the polymer backbone can impart desirable properties such as increased rigidity and enhanced thermal stability.

Below is a table summarizing the potential monomer functionalities that can be derived from this compound:

Original Functional GroupTarget Monomer FunctionalityPotential Polymer Class
-CH₂Br (Bromomethyl)-CH₂OH (Hydroxymethyl)Polyesters, Polyurethanes
-CH₂Br (Bromomethyl)-CH₂NH₂ (Aminomethyl)Polyamides, Polyimides
-CN (Cyano)-COOH (Carboxylic acid)Polyesters, Polyamides

Spectroscopic and Computational Characterization of 5 Bromomethyl Furan 2 Carbonitrile and Its Derivatives

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of novel compounds. For a molecule like 5-(Bromomethyl)furan-2-carbonitrile, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational and electronic spectroscopies provides a complete picture of its atomic connectivity and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons and the methylene (B1212753) protons of the bromomethyl group. The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to spin-spin coupling. The methylene protons of the -CH₂Br group would appear as a singlet. The predicted chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the furan ring. For comparison, in the related compound 5-(hydroxymethyl)furfural, the furan ring protons appear at δ 6.51 and 7.21 ppm, and the methylene protons at δ 4.71 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group (-CN) is expected to have a chemical shift in the range of 115-120 ppm. The carbons of the furan ring would appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the nitrile group and the bromomethyl group. For instance, in 5-(hydroxymethyl)furfural, the furan ring carbons appear at δ 110.1, 123.1, 152.4, and 160.8 ppm. rsc.org

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on known data for similar furan derivatives. rsc.orgrsc.orgchemicalbook.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H3d, ~6.8C2
H4d, ~6.5C3
-CH₂Brs, ~4.6C4
C5
-CH₂Br
-CN

Note: This table is predictive and based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₄BrNO), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the bromine isotopes ⁷⁹Br and ⁸¹Br.

The fragmentation of this compound under EI-MS conditions would likely proceed through several pathways. nih.govresearchgate.net A primary fragmentation would be the loss of a bromine radical (•Br) to form a stable furfuryl cation. Another significant fragmentation pathway could involve the loss of the entire bromomethyl group (•CH₂Br). The analysis of these fragmentation patterns is essential for confirming the structure of the molecule. mdpi.commdpi.com

A table of expected major fragments in the mass spectrum of this compound is provided below.

Fragment Ion m/z (for ⁷⁹Br) Proposed Structure
[C₆H₄⁷⁹BrNO]⁺185Molecular Ion
[C₆H₄NO]⁺106[M - Br]⁺
[C₅H₄N]⁺78[M - CH₂Br - CO]⁺
[C₅H₂N]⁺76[M - CH₂Br - H₂CO]⁺

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. americanpharmaceuticalreview.com For this compound, these techniques would clearly identify the characteristic vibrations of the nitrile, furan ring, and bromomethyl groups.

IR Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band around 2230-2210 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The furan ring would exhibit several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and ring breathing modes at lower wavenumbers. chemicalpapers.comresearchgate.net The C-Br stretching vibration of the bromomethyl group would likely appear in the fingerprint region, typically around 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡N stretch is also Raman active. The symmetric vibrations of the furan ring are often strong in the Raman spectrum.

A table summarizing the expected key vibrational frequencies for this compound is presented below. mdpi.comchemicalpapers.comresearchgate.netglobalresearchonline.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Furan C-HStretching3100-3000Medium
Nitrile C≡NStretching2230-2210Strong (IR), Medium (Raman)
Furan C=CStretching1600-1450Medium-Strong
CH₂Scissoring~1450Medium
Furan RingBreathing~1020Medium
C-BrStretching600-500Medium-Strong

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. youtube.com The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the conjugated furan system. The presence of the nitrile and bromomethyl groups can influence the position and intensity of these absorptions. researchgate.netnih.gov In comparison to furan, which has an absorption maximum around 200 nm, the extended conjugation and substitution in this compound would likely shift the absorption to longer wavelengths (a bathochromic shift). chemicalpapers.comnih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many furan derivatives are known to be fluorescent. The fluorescence properties of this compound would depend on its ability to de-excite radiatively after excitation. The presence of the heavy bromine atom might lead to quenching of fluorescence through intersystem crossing.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful theoretical framework to complement experimental findings and to predict molecular properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. globalresearchonline.net DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to predict a variety of properties for this compound. nih.gov

These calculations can provide optimized molecular geometries, which can be compared with experimental data if available. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. globalresearchonline.netnih.gov

DFT also allows for the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The distribution of the HOMO and LUMO can reveal the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the LUMO is expected to be localized over the furan ring and the nitrile group, indicating these are the primary sites for nucleophilic attack, while the HOMO is likely to have significant contributions from the furan ring and the bromine atom.

Ab Initio Molecular Orbital Theory for Energetic and Geometric Properties

Ab initio molecular orbital theory encompasses a class of computational chemistry methods based on quantum mechanics, which are derived directly from theoretical principles without the inclusion of experimental data. scribd.comwikipedia.orgyoutube.com These methods are instrumental in predicting the geometric and energetic properties of molecules. For a molecule like this compound, these calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles, as well as the relative energies of different conformations.

Density Functional Theory (DFT) is a prominent ab initio method widely used for its balance of accuracy and computational cost. globalresearchonline.net In a manner analogous to studies on other substituted heterocyclic compounds, the geometry of this compound can be optimized to find the lowest energy arrangement of its atoms. For instance, a computational study on 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane utilized DFT calculations to investigate its conformational preferences. bashgmu.ru The study revealed that the chair conformation with an equatorial substituent was the most stable, and the calculations provided precise bond lengths and angles that were in close agreement with experimental X-ray diffraction data. bashgmu.ru

For this compound, a key aspect to investigate would be the rotational barrier of the bromomethyl group relative to the furan ring. By performing a potential energy surface (PES) scan, where the dihedral angle of the C-C-C-Br bond is systematically varied, the energetic profile of this rotation can be mapped out. This would identify the most stable (lowest energy) conformers and the transition states that separate them.

To illustrate the type of data generated from such calculations, the following table presents hypothetical optimized geometric parameters for the most stable conformer of this compound, based on typical values for similar furan derivatives.

ParameterBond/AngleCalculated Value
Bond LengthC=C (furan)1.35 - 1.37 Å
C-C (furan)1.42 - 1.44 Å
C-O (furan)1.36 - 1.38 Å
C-C (ring-CH2Br)1.50 - 1.52 Å
C-Br1.93 - 1.95 Å
C≡N1.15 - 1.17 Å
Bond AngleO-C=C (furan)109 - 111°
C-C-C (furan)106 - 108°
C-C-CH2Br125 - 127°
C-CH2-Br110 - 112°
Dihedral AngleC4-C5-C6-Br~60° or ~180° (for staggered conformations)

This table is illustrative and contains expected values based on computational studies of similar molecules. Actual values would require specific calculations for this compound.

Prediction of Spectroscopic Parameters through Computational Modeling

Computational models are not only pivotal for determining molecular structures but also for predicting a range of spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and can aid in the identification and characterization of new compounds.

Vibrational Spectroscopy (IR and Raman)

The vibrational frequencies of a molecule, which are observed in its Infrared (IR) and Raman spectra, can be calculated using ab initio methods. Following a geometry optimization, a frequency calculation can be performed, which provides the harmonic vibrational modes of the molecule. A theoretical study on furan and its methyl derivatives, for example, successfully computed the vibrational frequencies using DFT (B3LYP/cc-pVTZ). globalresearchonline.net The study detailed how the substitution pattern influences the vibrational modes of the furan ring. globalresearchonline.net For this compound, we would expect to see characteristic vibrational modes for the furan ring, the C-Br stretch, and the C≡N stretch.

A hypothetical table of key calculated vibrational frequencies for this compound is presented below, with comparisons to typical experimental ranges.

Vibrational ModeCalculated Frequency (cm⁻¹) (Hypothetical)Typical Experimental Range (cm⁻¹)
C≡N Stretch2230 - 22402220 - 2260
C=C Stretch (furan)1550 - 16101500 - 1650
C-O-C Stretch (furan)1050 - 11501000 - 1200
C-Br Stretch650 - 680600 - 700

NMR Spectroscopy

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed for this purpose. globalresearchonline.net A study on furan and its derivatives demonstrated the ability of DFT to predict ¹H and ¹³C NMR chemical shifts that were in good agreement with experimental data. globalresearchonline.net The calculations can reveal how the electron-withdrawing nitrile group and the bromomethyl group influence the chemical environment of the furan ring protons and carbons. Machine learning algorithms are also emerging as a powerful tool for predicting chemical shifts based on molecular structure. ncssm.edunih.govnih.gov

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃.

AtomPredicted Chemical Shift (ppm) (Hypothetical)
¹H NMR
H37.0 - 7.2
H46.5 - 6.7
CH₂4.6 - 4.8
¹³C NMR
C2 (with CN)115 - 118
C3120 - 123
C4112 - 115
C5 (with CH₂Br)150 - 155
CH₂25 - 30
CN110 - 115

This table is illustrative and contains expected values based on computational studies of similar molecules. Actual values would require specific calculations for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable single bonds in this compound, specifically the C5-C(H₂)Br bond, necessitates a thorough conformational analysis to understand its structural flexibility. As previously mentioned, a potential energy surface (PES) scan can identify the stable conformers.

Molecular Dynamics (MD) simulations offer a more dynamic picture of a molecule's behavior over time. mdpi.com By solving Newton's equations of motion for the atoms of the molecule, MD simulations can explore the conformational space and provide insights into the dynamic interchange between different conformers. frontiersin.orgpsu.edunih.gov For a molecule in solution, the solvent can be explicitly included in the simulation to provide a more realistic model of its environment.

In the context of this compound, an MD simulation could reveal the preferred orientation of the bromomethyl group and the timescale of its rotation. This information is crucial as the conformation can significantly impact the molecule's reactivity and its interactions with other molecules. For instance, a study on galactofuranoside cycles highlighted their conformational flexibility, which could be explored using computational methods. frontiersin.org Similarly, MD simulations have been used to study the pyrolysis of furan resins, demonstrating the power of this technique to model complex chemical processes. psu.edu

The results of a conformational analysis and MD simulation could be summarized in a table indicating the relative energies and populations of the stable conformers at a given temperature.

ConformerDihedral Angle (C4-C5-C6-Br) (Hypothetical)Relative Energy (kcal/mol)Population at 298 K (%)
Anti-periplanar~180°0.060
Syn-clinal (gauche)~60°0.520
Syn-clinal (gauche)~-60°0.520

This table is illustrative and contains expected values based on computational studies of similar molecules. Actual values would require specific calculations for this compound.

Biological and Pharmacological Applications of 5 Bromomethyl Furan 2 Carbonitrile Derivatives

Development of Novel Therapeutic Agents and Drug Discovery Leads

The furan (B31954) nucleus is a cornerstone in the development of new drugs, with numerous furan derivatives exhibiting a broad spectrum of pharmacological activities. utripoli.edu.lynih.gov The synthetic versatility of 5-(Bromomethyl)furan-2-carbonitrile makes it an attractive starting material for generating novel therapeutic agents and drug discovery leads. The reactive bromomethyl group can be readily displaced by various nucleophiles to introduce a wide array of substituents, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to further diversify the molecular architecture.

Exploration of Antimicrobial and Antifungal Activities

Furan derivatives have a long-standing history as effective antimicrobial and antifungal agents. nih.govresearchgate.net The incorporation of the furan-2-carbonitrile moiety into various molecular scaffolds has been explored as a strategy to develop new anti-infective agents. While specific studies on derivatives of this compound are limited, research on analogous furan-2-carboxamide and other furan derivatives provides valuable insights into their potential antimicrobial and antifungal properties.

For instance, a series of carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity. doaj.org Several of these compounds exhibited significant inhibition against both bacterial and fungal strains. The minimum inhibitory concentrations (MICs) for some of these derivatives against various pathogens are presented in the table below.

Compound DerivativeEscherichia coli (MIC in µg/mL)Staphylococcus aureus (MIC in µg/mL)Bacillus cereus (MIC in µg/mL)
Indazole-containing carboxamide280> 300> 300
2,4-dinitrophenyl-containing carboxamide> 300265230

These findings suggest that the furan-2-carboxamide scaffold, which can be derived from furan-2-carbonitrile, is a promising template for the development of new antimicrobial agents. The variation in activity with different substituents highlights the importance of the groups attached to the core furan ring in determining the antimicrobial spectrum and potency.

Investigation of Potential Anticancer Properties

The furan ring is a key structural feature in many compounds with potent anticancer activity. cu.edu.egmdpi.com Furan-2-carboxamide derivatives, in particular, have demonstrated significant antiproliferative activity against various cancer cell lines. cu.edu.eg While direct studies on this compound derivatives are not abundant, the existing data on related furan compounds underscore their potential as anticancer agents.

A study on carbamothioyl-furan-2-carboxamide derivatives revealed their potential to inhibit the growth of several human cancer cell lines, including HepG2 (liver carcinoma), Huh-7 (liver carcinoma), and MCF-7 (breast cancer). doaj.org The cytotoxic activity of these compounds is summarized in the table below.

Compound DerivativeHepG2 Cell Viability (%)Huh-7 Cell Viability (%)MCF-7 Cell Viability (%)
p-tolylcarbamothioyl)furan-2-carboxamide33.2945.0941.81
Indazole-containing carboxamide> 50> 50> 50
2,4-dinitrophenyl-containing carboxamide> 50> 50> 50

Furthermore, a series of novel furan-based derivatives were synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. cu.edu.eg Two compounds, a pyridine (B92270) carbohydrazide (B1668358) derivative and an N-phenyl triazinone derivative, exhibited significant anticancer activity with IC50 values of 4.06 µM and 2.96 µM, respectively. cu.edu.eg These studies indicate that the furan scaffold is a valuable starting point for the design of new anticancer drugs.

Enzyme and Receptor Target Modulation Studies (e.g., HIF-1 inhibition)

The modulation of enzyme and receptor activity is a key strategy in drug discovery. Furan-containing compounds have been investigated for their ability to interact with various biological targets. One such target is the Hypoxia-Inducible Factor (HIF-1), a transcription factor that plays a crucial role in the cellular response to low oxygen levels and is implicated in cancer progression and other diseases. mdpi.com

A study focused on the development of inhibitors for Factor Inhibiting HIF-1 (FIH-1), an enzyme that negatively regulates HIF-1 activity, explored a series of furan- and thiophene-2-carbonyl amino acid derivatives. nih.govdoaj.orgnih.govjournament.comresearchgate.net By inhibiting FIH-1, these compounds can lead to the activation of HIF-1. This research provides a proof-of-concept for targeting the HIF pathway with furan-based molecules. Although this study did not specifically investigate furan-2-carbonitrile derivatives, it highlights the potential of the furan-2-carbonyl scaffold, a close structural relative, to be adapted for the development of HIF-1 modulators. The benzene-sulfonamide-based benzofuran (B130515) derivative, 5-[benzyl-(4-chlorophenyl)sulfonylamino]-n-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide, has also been designed to inhibit the HIF-1 pathway. nih.gov

Design and Synthesis of Bioactive Probes

The reactive bromomethyl group of this compound makes it a suitable precursor for the synthesis of bioactive probes. This functional group can readily react with nucleophilic moieties on biomolecules, allowing for the covalent labeling and subsequent identification or tracking of these targets. While specific examples of bioactive probes derived directly from this compound are not extensively documented, the principle of using halomethyl-substituted aromatic compounds for this purpose is well-established. For instance, the furan ring itself has been utilized in the development of probes for studying biological processes. nih.gov The combination of the furan core with a reactive handle like the bromomethyl group and a nitrile group for further modifications presents a promising strategy for creating novel chemical tools for biological research.

Structure-Activity Relationship (SAR) Investigations of Furan-Based Pharmacophores

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drugs. For furan-based compounds, SAR studies have revealed key structural features that influence their biological activity.

In the context of anticancer activity, earlier SAR studies on benzofuran derivatives indicated that substitutions at the C-2 position, such as ester or heterocyclic rings, were critical for cytotoxic activity. mdpi.commdpi.com More recent studies on benzofuran derivatives have shown that the introduction of halogen atoms, such as bromine, can significantly increase anticancer activity. nih.govmdpi.com For example, a benzofuran derivative with a bromine atom attached to the methyl group at the 3-position exhibited remarkable cytotoxic activity against leukemia cell lines. mdpi.com Furthermore, the presence of an N-phenethyl carboxamide group has been shown to significantly enhance the antiproliferative activity of 5-chlorobenzofuran-2-carboxamides. mdpi.com

For antimicrobial agents, the substitutions on the furan ring also play a critical role. In a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, the specific nature of the aryl group and the substituents on the furan ring were found to modulate the antimicrobial activity. nih.gov Similarly, for carbamothioyl-furan-2-carboxamide derivatives, the nature of the substituent on the carbamothioyl moiety significantly impacted the antimicrobial spectrum and potency. doaj.org These studies underscore the importance of systematic structural modifications to optimize the biological activity of furan-based pharmacophores.

Applications in Agrochemical Development

Exploration of Biotechnological and Enzymatic Transformations of Related Furan Compounds

The chemical instability of many furan derivatives presents significant hurdles for their chemical modification, often leading to byproducts, impurities, and complex downstream processing. researchgate.net Biocatalysis, utilizing the high selectivity of enzymes under mild reaction conditions, emerges as a promising and environmentally friendly alternative for transforming furan compounds. researchgate.netresearchgate.net This approach is particularly valuable for producing bio-based monomers for the polymer industry, moving away from petrochemical feedstocks toward renewable lignocellulosic biomass. mdpi.comresearchgate.net

Enzymatic transformations of furans are diverse, encompassing oxidation, reduction, polymerization, amination, and rearrangement reactions, often performed in aqueous or water-free media. researchgate.net Enzymes such as oxidases, peroxygenases, lipases, and transaminases are key catalysts in these processes. researchgate.netmdpi.comresearchgate.net

Enzymatic Oxidation of Furan Derivatives

A significant area of research in furan biocatalysis is the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from biomass, to 2,5-furandicarboxylic acid (FDCA). nih.gov FDCA is a valuable bio-based substitute for terephthalic acid in polymer production. mdpi.comnih.gov

The enzymatic oxidation of HMF to FDCA can proceed via two main routes, both culminating in the formation of FDCA. mdpi.comacs.org

Route I: The aldehyde group of HMF is first oxidized to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). Subsequent oxidations yield 5-formylfuran-2-carboxylic acid (FFCA) and finally FDCA. mdpi.comacs.org

Route II: The alcohol group of HMF is oxidized to an aldehyde, creating furan-2,5-dicarbaldehyde (B19676) (DFF). This is followed by further oxidations to produce FDCA. mdpi.comacs.org

An FAD-dependent oxidase from Methylovorus sp. strain MP688 has demonstrated the remarkable ability to catalyze the four consecutive oxidation steps required to convert HMF to FDCA with high yields at ambient temperature and pressure. nih.gov This enzyme specifically targets alcohol groups and relies on the hydration of aldehydes for the reaction to proceed. nih.gov Whole-cell biocatalysts, such as engineered Escherichia coli co-expressing vanillin (B372448) dehydrogenase and HMF/furfural (B47365) oxidoreductase, have also been developed for the efficient cascade oxidation of HMF to FDCA, demonstrating high substrate tolerance. acs.org

The table below summarizes key findings in the enzymatic oxidation of HMF.

Enzyme/OrganismSubstrateProduct(s)Key Findings
HMF oxidase5-(hydroxymethyl)furfural (HMF)2,5-Furandicarboxylic acid (FDCA)Catalyzes the full oxidation of HMF to FDCA through two possible routes involving intermediates like HMFCA and DFF. acs.org
FAD-dependent oxidase (Methylovorus sp.)5-(hydroxymethyl)furfural (HMF)2,5-Furandicarboxylic acid (FDCA)Achieves high-yield production of FDCA from HMF under ambient conditions. nih.gov
Engineered E. coli (co-expressing VDH1 and HmfH)5-(hydroxymethyl)furfural (HMF)2,5-Furandicarboxylic acid (FDCA)Whole-cell biocatalyst enables efficient aerobic oxidation with high substrate tolerance (up to 150 mM HMF). acs.org
Galactose Oxidase (Variant GOM7-2A)5-(hydroxymethyl)furfural (HMF)Furan-2,5-dicarbaldehyde (DFF)Engineered enzyme effective for the oxidation of HMF to DFF, a precursor for other derivatives. nih.gov

Enzymatic Polymerization of Furan Monomers

Enzymatic polymerization offers a green and energy-efficient pathway to produce furan-based polyesters and polyamides, avoiding the toxic residuals associated with traditional chemical synthesis. acs.org Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are frequently used to catalyze the polycondensation of furan-based monomers like dimethyl 2,5-furandicarboxylate (DMFDCA) and various diols. acs.orgrug.nl

Research has explored the copolymerization of different furan dicarboxylate isomers (2,5- and 2,4-DMFDCA) with furan diols such as 3,4-bis(hydroxymethyl)furan (3,4-BHMF) and aliphatic diols. rug.nl Studies show that CALB has a preference for the 2,4-isomer of DMFDCA, resulting in copolyesters with higher degrees of polymerization. rug.nl The properties of the resulting polymers, such as crystallinity and thermal stability, can be tuned by selecting different furan monomers and aliphatic chain lengths. acs.orgrug.nl

The following table details examples of enzymatic polymerization of furan compounds.

EnzymeMonomersPolymer TypeKey Findings
Candida antarctica lipase B (CALB)Dimethyl 2,5-furandicarboxylate (DMFDCA), 2,5-bis(hydroxymethyl)furan (BHMF)Furan-based copolyestersSuccessful synthesis of furan-based polymers via polycondensation. acs.org
Candida antarctica lipase B (CALB)2,5- or 2,4-DMFDCA, 3,4-bis(hydroxymethyl)furan (3,4-BHMF), linear aliphatic diolsFuranic copolyesters (co-FPEs)CALB shows a preference for the 2,4-isomer of DMFDCA, yielding polymers with higher polymerization degrees. rug.nl

Biocatalytic Amination and Other Transformations

Biocatalysis is also employed for producing valuable furan-based amines. Transaminases are effective in converting furan aldehydes into their corresponding amines, which are important monomers for polyamides and polyurethanes. researchgate.netnih.gov For instance, a robust transaminase from Shimia marina (SMTA) has been used to efficiently aminate furan aldehydes. nih.gov Multi-enzymatic, one-pot cascade reactions have been developed to synthesize 2,5-bis(aminomethyl)furan (B21128) (BAMF) and 5-(aminomethyl)furan-2-carboxylic acid (MAFCA) directly from HMF. nih.gov

Furthermore, enzymes can catalyze unique rearrangements of the furan ring. A multi-enzymatic pathway combining chloroperoxidase, an oxidase, and an alcohol dehydrogenase has been developed to convert hydroxy-functionalized furans into optically pure spirolactone building blocks. acs.org This cascade reaction demonstrates the potential for creating complex molecular architectures from simple furan precursors. acs.org

The table below highlights these diverse enzymatic transformations.

Enzyme/Enzyme SystemSubstrateProductTransformation Type
Transaminase (Shimia marina, SMTA)Furan aldehydesFurfurylaminesEfficient amination with high catalytic activity. nih.gov
Galactose Oxidase Variant + Transaminase (SMTA)5-hydroxymethylfurfural (HMF)2,5-bis(aminomethyl)furan (BAMF), 5-(aminomethyl)furan-2-carboxylic acid (MAFCA)One-pot, multi-enzymatic cascade for amine synthesis. nih.gov
Chloroperoxidase (CPO), Glucose Oxidase (GOx), Alcohol Dehydrogenase2-(γ-hydroxyalkyl)furansSpirolactonesFully biocatalytic, one-pot cascade for rearrangement and spirocyclization. acs.org

Industrial and Scalable Synthesis Considerations for 5 Bromomethyl Furan 2 Carbonitrile

Process Intensification and Scale-Up Methodologies

The transition from traditional batch processing to more intensified and continuous manufacturing methods offers significant advantages for the synthesis of 5-(Bromomethyl)furan-2-carbonitrile. Process intensification, through technologies like continuous flow chemistry and microreactors, can lead to enhanced safety, improved product quality, and reduced operational costs.

Continuous flow reactors, in contrast to batch reactors, allow for reactions to be conducted in a continuous stream within a confined environment, such as a tube or a plate reactor. This approach offers superior control over reaction parameters, including temperature, pressure, and reaction time. The high surface-area-to-volume ratio in these systems facilitates rapid heat exchange, which is crucial for managing highly exothermic reactions that may be involved in the synthesis of this compound, such as bromination. This precise temperature control can minimize the formation of byproducts, leading to higher yields and purity.

Microreactors, a subset of continuous flow technology, utilize channels with dimensions in the sub-millimeter range. This miniaturization further enhances mass and heat transfer, allowing for reactions to be performed under conditions that would be hazardous in large-scale batch reactors. The small reaction volumes inherent to microreactors significantly reduce the risk associated with handling hazardous reagents and intermediates. For the synthesis of this compound, which involves potentially toxic and reactive materials, this is a considerable safety benefit.

ParameterBatch ReactorContinuous Flow Reactor
Heat Transfer Limited by surface area-to-volume ratioExcellent due to high surface area-to-volume ratio
Safety Higher risk with hazardous materialsInherently safer due to small reaction volumes
Scalability Challenging, often requires re-optimizationStraightforward through numbering-up
Process Control Less precisePrecise control over parameters
Footprint LargeCompact

Development of Heterogeneous Catalysts for Efficient Transformations

The use of heterogeneous catalysts is a cornerstone of green and sustainable chemistry, offering significant advantages in terms of catalyst recovery, reusability, and process simplification. For the multi-step synthesis of this compound, the development of robust and selective heterogeneous catalysts for each transformation is a critical area of research.

The synthesis of the furan (B31954) core itself can be achieved from biomass-derived precursors using solid acid catalysts. Materials such as zeolites, sulfated zirconia, and functionalized resins can effectively catalyze the dehydration of carbohydrates to form furan rings. acsgcipr.orgeucalyptus.com.brresearchgate.netdec.groupucr.edu These solid acids are easily separable from the reaction mixture, avoiding the corrosive and environmental issues associated with homogeneous acid catalysts like sulfuric acid.

For the subsequent bromination of a furan intermediate, heterogeneous catalysts can offer a safer and more selective alternative to traditional brominating agents. While direct catalytic bromination of furans using heterogeneous catalysts is an area of ongoing research, the principles of using solid catalysts for halogenation are being established. For instance, alumina-modified sulfated zirconia has been explored for the bromination of alkanes and could potentially be adapted for furan substrates. maratek.com

The introduction of the nitrile group via a cyanation reaction can also be facilitated by heterogeneous catalysts. Palladium- and ruthenium-based heterogeneous catalysts have shown promise in C-H cyanation reactions. solventwasher.comresearchgate.net For instance, a ruthenium(III)-exchanged zeolite has been used for the cyanation of indoles, demonstrating the potential for applying such catalysts to other heterocyclic systems like furans. solventwasher.com The use of a solid catalyst would circumvent the need for toxic and difficult-to-handle cyanating agents in a homogeneous phase.

Reaction StepHomogeneous Catalyst/ReagentHeterogeneous Catalyst AlternativeAdvantages of Heterogeneous Catalyst
Furan Synthesis Sulfuric Acid, Hydrochloric AcidZeolites, Sulfated Zirconia, Acidic ResinsRecyclable, less corrosive, reduced waste
Bromination N-Bromosuccinimide (NBS), Br2Alumina-modified sulfated zirconia (potential)Improved safety, easier product purification
Cyanation Metal cyanidesSupported Pd or Ru catalysts, Ru-exchanged zeolitesReduced toxicity, catalyst reusability

Utilization of Renewable Feedstocks and Bio-based Pathways in Furan Production

The foundation of a sustainable chemical industry lies in the utilization of renewable feedstocks. The furan core of this compound is readily derivable from biomass, positioning it as a bio-based platform chemical. Lignocellulosic biomass, which is abundant and non-edible, is a prime source for producing furan precursors like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comresearchgate.net

Furfural is produced on an industrial scale through the acid-catalyzed dehydration of pentose sugars (C5 sugars) found in the hemicellulose fraction of biomass sources such as corncobs and sugarcane bagasse. eucalyptus.com.brresearchgate.netawrcenter.netnih.gov Similarly, HMF is derived from the dehydration of hexose sugars (C6 sugars) like fructose (B13574) and glucose, which can be obtained from the cellulose fraction of biomass. researchgate.netatibt.org

These platform molecules, furfural and HMF, can then serve as starting materials for the synthesis of this compound. For instance, HMF, which already contains a hydroxymethyl group, can be a direct precursor. The hydroxyl group can be converted to a bromine, and the aldehyde group can be transformed into a nitrile. Biotechnological routes are also emerging for the production of furan derivatives. researchgate.netresearchgate.net Whole-cell biocatalysts and isolated enzymes are being explored for the conversion of biomass-derived sugars into functionalized furans under mild conditions. researchgate.net

The adoption of biomass as a feedstock not only reduces the reliance on fossil fuels but also contributes to a circular economy by valorizing agricultural and forestry residues.

FeedstockBiomass SourceKey Furan Precursor
Hemicellulose (C5 sugars) Corncobs, Sugarcane Bagasse, Oat HullsFurfural
Cellulose (C6 sugars) Wood, Cotton, Starch5-Hydroxymethylfurfural (HMF)

Solvent Selection and Recovery in Industrial Processes

Solvent usage is a major contributor to the environmental footprint of chemical manufacturing. acsgcipr.org Therefore, careful solvent selection and the implementation of efficient recovery and recycling protocols are paramount for the industrial synthesis of this compound.

The principles of green chemistry guide the selection of solvents towards those that are less toxic, have a lower environmental impact, and are derived from renewable resources. For furan chemistry, bio-based solvents such as 2-methyltetrahydrofuran (2-MeTHF), which can be derived from biomass, are being investigated as greener alternatives to traditional petroleum-based solvents like tetrahydrofuran (THF). rsc.orgsigmaaldrich.com Other green solvents to consider include cyclopentyl methyl ether (CPME) and ionic liquids, which can offer unique solubility and reactivity profiles. sigmaaldrich.comfrontiersin.org The choice of solvent will depend on the specific requirements of each reaction step, including reactant solubility, reaction temperature, and compatibility with the chosen catalyst.

Solvent recovery is a critical aspect of sustainable industrial processes, significantly reducing waste and operational costs. solventwasher.comalaquainc.com Common techniques for solvent recovery in the pharmaceutical and chemical industries include distillation, evaporation, and membrane separation. solventwasher.comrcmt.com Distillation is widely used to separate solvents from reaction mixtures based on differences in boiling points. For more complex mixtures or thermally sensitive compounds, vacuum distillation can be employed. maratek.com

Solvent ClassExamplesKey Considerations
Traditional Solvents Tetrahydrofuran (THF), TolueneWell-established but often petroleum-derived and can have health and environmental concerns.
Green Solvents 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME)Bio-based, reduced toxicity, improved safety profiles (e.g., higher boiling points, resistance to peroxide formation). sigmaaldrich.com
Neoteric Solvents Ionic Liquids, Supercritical FluidsCan offer unique properties but may require specialized equipment and have higher initial costs.

Q & A

What are the recommended synthetic routes for 5-(Bromomethyl)furan-2-carbonitrile in academic research?

A common approach involves nucleophilic substitution of a hydroxymethyl precursor (e.g., 5-(Hydroxymethyl)furan-2-carbonitrile) using HBr or PBr₃ under controlled conditions. This method leverages the reactivity of the hydroxymethyl group, which can be replaced by bromine via acid-catalyzed or Lewis acid-mediated reactions . Alternative routes may involve direct bromination of methyl-substituted furans using N-bromosuccinimide (NBS) under radical-initiated conditions, though this requires careful optimization to avoid over-bromination .

How can researchers optimize reaction conditions to maximize yield and purity of this compound?

Key parameters include:

  • Temperature : Maintain sub-0°C conditions during bromination to minimize side reactions (e.g., polymer formation) .
  • Solvent choice : Use anhydrous dichloromethane or tetrahydrofuran (THF) to stabilize reactive intermediates .
  • Catalyst selection : Lewis acids like FeCl₃ or AlCl₃ can enhance substitution efficiency .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or in-situ NMR to track progress and terminate reactions at optimal conversion .
    Advanced setups, such as continuous flow reactors, improve mixing and heat transfer, reducing decomposition risks .

What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify bromomethyl protons (δ ~4.3–4.5 ppm) and nitrile carbons (δ ~115–120 ppm). Coupling patterns distinguish furan ring protons .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 190/192 for Br isotopes) and fragmentation pathways .
  • IR spectroscopy : Detect nitrile stretching (~2200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
    X-ray crystallography, though less common, can resolve structural ambiguities in crystalline derivatives .

How does the bromomethyl group influence the reactivity of furan derivatives in subsequent reactions?

The bromomethyl group acts as a versatile electrophilic site, enabling:

  • Nucleophilic substitutions : React with amines, thiols, or alkoxides to form functionalized intermediates for drug discovery .
  • Cross-coupling reactions : Participate in Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl-alkyl bond formation .
  • Elimination pathways : Under basic conditions, it may form exo-methylene furans, requiring careful pH control .
    Comparatively, bromine’s superior leaving-group ability over hydroxymethyl enhances reactivity in SN2 mechanisms .

What strategies can be employed to resolve contradictions in reported reaction yields for bromomethyl-substituted furans?

  • Variable analysis : Systematically test catalysts (e.g., PPh₃ vs. TBAB), solvents (polar aprotic vs. non-polar), and stoichiometry to identify critical factors .
  • Side-product identification : Use LC-MS or GC-MS to detect byproducts like dibrominated species or hydrolyzed derivatives .
  • Computational modeling : Predict thermodynamic favorability of competing pathways using DFT calculations .
  • Reproducibility protocols : Standardize reagent purity (e.g., anhydrous HBr) and inert atmosphere conditions .

What are the key considerations when designing experiments to study the stability of this compound under different storage conditions?

  • Temperature : Store at 0–6°C to slow decomposition; avoid repeated freeze-thaw cycles .
  • Light exposure : Use amber vials to prevent photolytic cleavage of the C-Br bond .
  • Moisture control : Store under inert gas (N₂/Ar) with molecular sieves to inhibit hydrolysis to hydroxymethyl derivatives .
  • Analytical benchmarks : Periodically assess purity via HPLC and track degradation products (e.g., 5-formylfuran-2-carbonitrile) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.